molecular formula C6H11NO B1359798 1-Methylpiperidin-3-one CAS No. 5519-50-6

1-Methylpiperidin-3-one

Cat. No.: B1359798
CAS No.: 5519-50-6
M. Wt: 113.16 g/mol
InChI Key: SIKTVUHUQZNEPY-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govencyclopedia.pub Derivatives of piperidine are integral components in over twenty classes of drugs, including analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov The introduction of substituents, such as a methyl group on the nitrogen atom, can significantly influence the physicochemical properties and biological activity of the resulting molecule. thieme-connect.com This makes the exploration of piperidine derivatives a fertile ground for the discovery of new therapeutic agents and chemical entities with novel properties. nih.govwisdomlib.org The ability to synthesize a variety of substituted piperidines is crucial for advancing medicinal chemistry and materials science. nih.gov

Overview of 1-Methylpiperidin-3-one as a Core Scaffold

Among the various N-methylated piperidinones, this compound stands out as a particularly valuable synthetic intermediate. Its structure, featuring a ketone at the 3-position, provides a reactive site for a multitude of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The strategic placement of the ketone and the N-methyl group makes this compound a key starting material for the synthesis of various substituted piperidines and related heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKTVUHUQZNEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203688
Record name 3-Piperidinone, 1-methyl-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5519-50-6
Record name 3-Piperidinone, 1-methyl-
Source ChemIDplus
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Record name 3-Piperidinone, 1-methyl-
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Record name 1-Methylpiperidin-3-one
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Chemical and Physical Properties

1-Methylpiperidin-3-one is a liquid at room temperature with a boiling point of approximately 165 °C. chemsrc.comchemicalbook.com Its molecular formula is C₆H₁₁NO, corresponding to a molecular weight of 113.16 g/mol . chemsrc.comscbt.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₁₁NO chemsrc.comscbt.com
Molecular Weight113.16 g/mol chemsrc.comscbt.comsigmaaldrich.com
Boiling Point165.1 ± 33.0 °C at 760 mmHg chemsrc.com
Density1.0 ± 0.1 g/cm³ chemsrc.com
Flash Point49.2 ± 15.0 °C chemsrc.com
Physical FormLiquid sigmaaldrich.com
PurityTypically 95% sigmaaldrich.com

Advanced Spectroscopic and Computational Characterization of 1 Methylpiperidin 3 One

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of 1-Methylpiperidin-3-one by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound and its derivatives, the protons on the piperidine (B6355638) ring and the N-methyl group exhibit characteristic signals. For instance, the N-CH₃ protons typically appear as a singlet, while the methylene (B1212753) (CH₂) protons on the piperidine ring show complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts are influenced by the presence of the carbonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The carbonyl carbon (C=O) of this compound is characteristically observed at a downfield chemical shift, typically in the range of 200-210 ppm. The carbons adjacent to the nitrogen atom and the N-methyl carbon also have distinct chemical shifts. The broader range of chemical shifts in ¹³C NMR compared to ¹H NMR allows for clearer distinction between the carbon atoms in the molecule. oregonstate.edu

Below are interactive tables detailing typical ¹H and ¹³C NMR chemical shifts for this compound and related structures.

Table 1: ¹H NMR Chemical Shift Ranges for 1-Methylpiperidine (B42303) Derivatives

Protons Typical Chemical Shift (ppm) Multiplicity Notes
N-CH₃ 2.2 - 2.4 Singlet The singlet indicates no adjacent protons.
Ring CH₂ (α to N) 2.3 - 2.8 Multiplet Protons on carbons adjacent to the nitrogen.
Ring CH₂ (β to N) 1.6 - 2.2 Multiplet Protons on the carbon between the nitrogen and the carbonyl group.

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative. researchgate.netoregonstate.edupdx.edunetlify.appchemicalbook.comchemicalbook.compitt.edu

Table 2: ¹³C NMR Chemical Shift Ranges for 1-Methylpiperidine Derivatives

Carbon Typical Chemical Shift (ppm) Notes
C=O 205 - 215 Carbonyl carbon, significantly deshielded.
Ring C (α to N) 55 - 60 Carbons directly bonded to the nitrogen.
Ring C (β to N) 25 - 40 Carbon between the nitrogen and carbonyl.
Ring C (adjacent to C=O) 40 - 50 Carbons adjacent to the carbonyl group.

Note: These are approximate ranges and can be influenced by substituents and solvent effects. oregonstate.educhemicalbook.comcarlroth.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the range of 1700-1725 cm⁻¹. ieeesem.comlibretexts.org

Other characteristic absorptions include C-H stretching vibrations of the methyl and methylene groups, which appear in the region of 2800-3000 cm⁻¹. The C-N stretching vibration can also be observed, although it is generally weaker and appears in the fingerprint region (below 1500 cm⁻¹). libretexts.org FT-IR, a more advanced version of the technique, provides higher resolution and sensitivity, allowing for more detailed analysis of the vibrational modes. ieeesem.comnih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity Vibrational Mode
C=O (Ketone) 1700 - 1725 Strong Stretching
C-H (Alkyl) 2800 - 3000 Medium to Strong Stretching

Note: The fingerprint region below 1500 cm⁻¹ contains many complex vibrations unique to the molecule. libretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound (C₆H₁₁NO), the expected monoisotopic mass is approximately 113.084 g/mol . uni.luscbt.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. springermedizin.deresearchgate.net For example, HRMS can differentiate C₆H₁₁NO from a compound like C₇H₁₅N, which has a similar nominal mass but a different exact mass. Fragmentation analysis in both MS and HRMS can reveal the structure of the piperidine ring and the position of the methyl group. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 114.09134
[M+Na]⁺ 136.07328

Source: PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The ketone carbonyl group in this compound acts as a chromophore. It undergoes an n→π* electronic transition, which typically results in a weak absorption band in the UV region, around 270-300 nm. The exact position and intensity of this absorption can be influenced by the solvent polarity. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the carbonyl group. nih.govvwr.comcore.ac.ukresearchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. acs.org For instance, if a substituent is introduced at a stereocenter on the piperidine ring, the resulting enantiomers will produce mirror-image CD spectra. This allows for the determination of the absolute configuration of chiral centers and the study of conformational changes in solution. google.comresearchgate.nettandfonline.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scirp.orgunt.edu By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Table 5: Illustrative Crystallographic Data for a Piperidine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P b c a
a (Å) 11.980 (2)
b (Å) 10.965 (2)
c (Å) 30.30 (3)
V (ų) 3980 (4)

Data for 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol. iucr.org

Table of Compounds

Compound Name
This compound
1-Methyl-4-piperidone
1-Methyl-2-piperidone
1-Methylpiperidin-3-ol
3-Methylpiperidine
1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol
Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene)-1'-Methylpiperidin-4'-One-4- (2,3-Dichlorophenyl) Octahydroindolizine

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These methods provide insights into its electronic structure, conformational dynamics, and potential interactions with biological systems, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For piperidine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine various molecular properties. researchgate.net While specific DFT studies on this compound are not prevalent in the reviewed literature, the methodology is extensively applied to structurally similar compounds, such as other substituted methylpiperidines. researchgate.netorientjchem.org

These calculations are instrumental in predicting the molecule's optimized geometric parameters, including bond lengths and angles. For instance, in related fluorinated methylpiperidine derivatives, DFT helps predict conformational stability and the electronic effects of substituents on the piperidine ring. The piperidine ring is known to adopt a chair conformation, and DFT can calculate the energy barriers between different conformations.

Furthermore, DFT is used to compute vibrational frequencies, which aids in the interpretation of experimental FT-IR and Raman spectra. orientjchem.org Other key parameters derived from DFT analysis include thermodynamic properties (like zero-point vibrational energy), dipole moments, and molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and charge transfer properties. orientjchem.org The comparison between DFT-calculated NMR chemical shifts and experimental values has also become a reliable method for structural and stereochemical assignments of complex natural products containing piperidine moieties. researchgate.net

Table 1: Typical Molecular Properties of Piperidine Derivatives Investigated by DFT This table is illustrative of parameters typically calculated for piperidine derivatives based on available literature for related compounds.

Calculated PropertySignificanceCommon Method/Basis Set
Optimized Molecular GeometryProvides stable 3D structure, bond lengths, and angles. B3LYP/6-311++G(d,p)
Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra. orientjchem.orgB3LYP/6-311++G(d,p)
Thermodynamic ParametersCalculates properties like zero-point vibrational energy and specific heat capacity. orientjchem.orgHF or B3LYP
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. orientjchem.orgHF/6-311++G or DFT
Molecular Electrostatic Potential (MEP)Maps charge distributions to predict sites for electrophilic and nucleophilic attack. researchgate.netDFT/B3LYP

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems. 3ds.com MD simulations are particularly valuable for understanding how a molecule like this compound or its derivatives behave in a physiological environment and for assessing the stability of ligand-protein complexes identified through molecular docking. nih.govmdpi.com

In a study on a rivastigmine (B141) analogue, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, which shares the 1-methylpiperidine core, a 100-nanosecond MD simulation was performed. nih.gov The simulation confirmed the stability of the ligand-protein complex with its target, acetylcholinesterase. nih.gov Stability was evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and various ligand properties throughout the simulation. nih.gov Such analyses are crucial as they can reveal allosteric changes and conformational adjustments that are not apparent from static docking poses. mdpi.com For this compound, MD simulations could be employed to study its conformational flexibility, interactions with solvent molecules, and the stability of its binding to a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.org These models are essential in drug discovery for screening virtual libraries and optimizing lead compounds.

QSAR studies have been performed on derivatives containing the 1-methylpiperidine scaffold. One study focused on (1-methylpiperidin-4-yl) propanoate derivatives, using a QSAR approach to find relationships between the molecular structure and properties, with predictions enhanced by grouping molecules into similarity clusters. researchgate.net Another comprehensive QSAR study was conducted on a large dataset of Fms-like tyrosine kinase 3 (FLT3) inhibitors, some of which contain the 1-methylpiperidin-4-yl moiety. mdpi.compreprints.org In this study, a Random Forest Regressor model achieved high predictive accuracy, with a coefficient of determination (R²) of 0.941 on the external test set, for predicting the pIC50 values. mdpi.compreprints.org The model identified key molecular descriptors that influence inhibitory potency, providing a deeper understanding of the structural requirements for activity. mdpi.com These examples show that QSAR is a viable strategy for predicting the biological activities of new compounds based on the 1-methylpiperidine framework.

Table 2: Examples of QSAR Models for 1-Methylpiperidine Derivatives

Compound SeriesQSAR MethodKey Finding/Performance MetricReference
(1-Methylpiperidin-4-yl) propanoate derivativesSimilarity Cluster PredictionPrediction quality was improved by using clusters of similar molecules. researchgate.net
FLT3 Tyrosine Kinase InhibitorsRandom Forest Regressor (Machine Learning)High predictive power with R² = 0.941 (test set) for pIC50 values. mdpi.compreprints.org
Huprine Inhibitors of AChEHologram QSAR (HQSAR)Model showed good predictive ability with q² = 0.723. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.gov This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. Derivatives of 1-methylpiperidine have been the subject of numerous docking studies against various biological targets implicated in a range of diseases.

For example, a structural analogue of rivastigmine, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, was docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov The study identified interactions with key residues such as Tyr123, Tyr336, Tyr340, Phe337, and Trp285. nih.gov In another study related to Alzheimer's, a piperidine derivative was docked against β-secretase-1 (BACE-1). jptcp.comijmrhs.com Furthermore, various 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were docked against proteins relevant to cancer, with one compound showing a strong binding energy of -12.18 kcal/mol, indicating high potential affinity. nih.gov Ligand-based virtual screening has also identified compounds containing a 1-methylpiperidin-4-yl group as potential inhibitors of FLT3 kinase, a target in acute myeloid leukemia. mdpi.com These studies highlight the utility of the 1-methylpiperidine scaffold in designing ligands for diverse biological targets.

Table 3: Molecular Docking Studies of 1-Methylpiperidine Derivatives with Biological Targets

Piperidine DerivativeBiological TargetDisease AreaKey FindingReference
[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamateAcetylcholinesterase (AChE)Alzheimer's DiseaseInteraction with key residues Tyr123, Tyr336, Trp285 identified. nih.gov
3-Chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one6TJU (Leukemia-related protein)CancerPredicted strong binding energy (-12.18 kcal/mol). nih.gov
3-chloro-R(2),C(6)-bis(4fluorophenyl)-3-methylpipiridin-4-oneβ-secretase-1 (BACE-1)Alzheimer's DiseaseInvestigated as a potential inhibitor of BACE-1. jptcp.comijmrhs.com
Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylatePks13TuberculosisUsed as a control inhibitor in docking against a mycobacterial target. mdpi.com
6-Ethyl-3-[3-methoxy-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamideFLT3 Tyrosine KinaseAcute Myeloid LeukemiaIdentified as a promising inhibitor via ligand-based virtual screening. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Methylpiperidin 3 One

Reactivity of the Ketone Functionality

The ketone group at the C-3 position is a primary site for chemical reactions, including nucleophilic additions and condensations. smolecule.comcymitquimica.com Its reactivity is influenced by the electronic properties of the N-methyl group within the piperidine (B6355638) ring.

The presence of α-hydrogens adjacent to the carbonyl group allows 1-methylpiperidin-3-one to form enolates under basic conditions or enamines in the presence of secondary amines. These intermediates are crucial for facilitating aldol-type condensation reactions. nih.govlibretexts.org For instance, in reactions catalyzed by secondary amines like pyrrolidine, the ketone is activated through the formation of an enamine intermediate, which then acts as a nucleophile. nih.govmdpi.com This activation is a key step in the synthesis of α,β-unsaturated ketones derived from piperidones. mdpi.com The formation of a magnesium enolate has also been proposed as a mechanism for aldol (B89426) reactions when using a combination of a Lewis acid (magnesium bromide) and a base (triethylamine). uit.no

The electrophilic carbonyl carbon of this compound readily undergoes nucleophilic attack. It reacts with various nucleophiles, such as organometallic reagents and amines, to form a range of derivatives. smolecule.com

Nucleophilic Additions:

With Hydroxylamine (B1172632) and Hydrazines: Like other ketones, it reacts with hydroxylamine to form oximes and with hydrazines to yield hydrazones.

With Grignard Reagents: Addition of Grignard reagents, such as iPrMgCl·LiCl, can form tertiary alcohols.

Condensation Reactions: Carbonyl condensation reactions, particularly the aldol condensation, are well-documented for N-methylpiperidone derivatives. libretexts.org These reactions typically involve the formation of an enolate or enamine intermediate that attacks an aldehyde, leading to an aldol adduct which can then dehydrate to form an α,β-unsaturated ketone. nih.govuit.no A notable example is the Claisen-Schmidt condensation, where 1-methylpiperidone reacts with aromatic aldehydes. researchgate.net Pyrrolidine is an effective catalyst for the condensation of N-methylpiperidone with various aldehydes, often leading to the selective formation of (E)-monoarylidene derivatives. nih.gov

Table 1: Examples of Condensation Reactions with Piperidone Derivatives
Piperidone DerivativeReactantCatalyst/ConditionsProduct TypeReference
1-Methyl-4-piperidoneBenzaldehydePyrrolidine, CH₂Cl₂, 40 °C(E)-3-Benzylidene-1-methylpiperidin-4-one nih.govmdpi.com
1-Methyl-4-piperidoneVarious aromatic aldehydesMagnesium bromide ethyl etherate / Triethylamine, Room Temp(E)-monoarylidene derivatives uit.no
N-methyl-4-piperidone3-Hydroxybenzaldehyde40% aq. NaOH, 95% EtOH, Microwave3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one nih.gov

Reactivity of the Tertiary Amine Nitrogen

The nitrogen atom in this compound is a tertiary amine, characterized by a lone pair of electrons that imparts nucleophilic and basic properties. quora.comlibretexts.org This functionality can participate in reactions with various electrophiles.

As a tertiary amine, the nitrogen atom can be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org This reaction, known as quaternization, typically involves treatment with an alkyl halide. For example, N-benzyl-4-methylpiperidin-3-one can be formed through the quaternization of a pyridine (B92270) precursor with a benzyl (B1604629) halide, followed by reduction. google.comgoogle.com The process involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in a positively charged quaternary ammonium species. googleapis.com This reaction is a fundamental transformation for modifying the properties of piperidine-based molecules. vulcanchem.com

Ring-Opening and Ring-Contraction/Expansion Reactions

The piperidine ring, while generally stable, can undergo transformations under specific conditions. An oxidative ring opening of a piperidine derivative to form an unstable dialdehyde (B1249045) has been described in the literature; this intermediate can then undergo subsequent double reductive amination and ring closure. mdpi.com While specific examples for this compound are not prevalent, the structural motif suggests potential for such reactivity pathways.

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites and the potential for stereoisomerism make regioselectivity and stereoselectivity critical considerations in the reactions of this compound.

Regioselectivity: In reactions involving both the ketone and other parts of the molecule, controlling which site reacts (regioselectivity) is key. For example, in the bromination of indole (B1671886) derivatives containing a piperidine moiety, directing the bromine to a specific position on the indole ring while avoiding reaction at the piperidine requires careful selection of protecting groups and reagents. smolecule.com In 1,3-dipolar cycloaddition reactions, the regioselectivity is explained by the interactions between the most nucleophilic and electrophilic sites of the reacting species. uchile.cl

Stereoselectivity: Many reactions involving the piperidinone ring can generate new stereocenters, making stereocontrol essential.

In Cycloadditions: The three-component [3+2] cycloaddition reaction of (E)-3-arylidene-1-methylpiperidin-4-ones with azomethine ylides can proceed with high stereoselectivity, yielding single isomers of complex spiro-pyrrolidine compounds. researchgate.net

In Reductions: The reduction of the ketone in N-benzyl-4-methylpiperidin-3-one can be followed by reductive amination and subsequent resolution with a chiral acid, such as Ditoluoyl (L)-tartaric acid, to isolate a specific stereoisomer, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. google.com

In Alkylations: Asymmetric synthesis involving the alkylation of a piperidin-2-one derivative showed that the diastereomeric excess of the product depended on whether a nearby hydroxyl group was protected, which influenced the reaction mechanism. researchgate.net

In Wittig Reactions: A study of the Wittig reaction between this compound and an α-fluorophosphonium ylide revealed that stabilizing interactions (CH···F and N···C═O) in the transition state led to the selective formation of the E isomer. acs.org

The piperidinone ring in derivatives often adopts a sofa or chair conformation, with substituents preferentially occupying equatorial positions to minimize steric strain, which can influence the stereochemical outcome of reactions. nih.gov

Reaction Kinetics and Thermodynamics Studies

While specific, comprehensive kinetic and thermodynamic studies focused exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be understood through data from analogous systems and general principles of chemical kinetics and thermodynamics. The primary reactions of interest for this cyclic ketone involve the carbonyl group, such as reduction, and reactions involving the adjacent α-carbons, like the Mannich reaction.

Kinetics of Carbonyl Reduction

The reduction of the carbonyl group in this compound is a fundamental transformation. The kinetics of such reactions are often studied using model compounds like substituted cyclohexanones. The reaction rates are influenced by factors such as the reducing agent, solvent, temperature, and steric hindrance around the carbonyl group.

For instance, the reduction of cyclic ketones with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) typically follows second-order kinetics, being first-order with respect to both the ketone and the borohydride. researchgate.net The activation energy for these reductions provides insight into the energy barrier that must be overcome for the reaction to proceed. In the Meerwein-Ponndorf-Verley (MPV) reduction of cyclohexanone, a reaction analogous to the reduction of this compound, an activation energy of 52 kJ·mol⁻¹ has been reported. mdpi.com

Kinetic data for the reduction of various cyclic ketones reveal the influence of structure on reactivity. Aldehydes are generally reduced more rapidly than ketones. mdpi.com Among ketones, reactivity is sensitive to both steric and electronic effects. Aromatic ketones, for example, are typically more difficult to reduce than cyclic ketones due to the resonance effects of the benzene (B151609) ring. mdpi.com

The table below presents kinetic data for the reduction of representative cyclic ketones, which serve as models for understanding the reactivity of this compound.

Table 1: Kinetic Parameters for the Reduction of Analogous Cyclic Ketones

Ketone Reducing Agent/Method Rate Constant (k) Activation Energy (Ea) Reference
Cyclohexanone MPV Reduction 0.106 min⁻¹ 52 kJ·mol⁻¹ mdpi.com
Benzaldehyde MPV Reduction 0.212 min⁻¹ Not Reported mdpi.com
Acetophenone MPV Reduction Not Reported Not Reported mdpi.com

This table is interactive. Users can sort the data by clicking on the column headers.

Thermodynamics of Hydrogenation

For the related process of hydrogen storage using a piperidine-based system, the thermodynamics of the hydrogenation of CO₂ captured by piperidine have been investigated. The reaction to form formate (B1220265) is influenced by temperature; while higher temperatures can increase reaction rates, they can also unfavorably shift the reaction equilibrium for exothermic processes. osti.gov For the hydrogenation of piperidine-captured CO₂, the yield of the product, formate, was found to increase as the temperature rose from 20 °C to 30 °C, but decreased at 40 °C, illustrating the interplay between kinetics and thermodynamic equilibrium. osti.gov

Computational chemistry provides a powerful tool for estimating thermodynamic properties like the standard enthalpy of formation (ΔHf). gatech.edu Methods such as the group contribution (GC) model can predict the enthalpy of formation for organic compounds by summing the contributions of their constituent functional groups. mdpi.com Such calculations can provide valuable thermodynamic data in the absence of experimental measurements.

Kinetics of Mannich-Type Reactions

This compound can act as the ketone component in the Mannich reaction, a three-component reaction involving an aldehyde and a primary or secondary amine to form a β-amino-carbonyl compound. wikipedia.org The mechanism begins with the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the ketone. wikipedia.org

Kinetic studies of the Mannich reaction reveal that the rate-determining step can vary depending on the specific reactants and conditions. tandfonline.com In a study of the reaction between benzaldehyde, acetophenone, and aniline, the reaction followed second-order kinetics, and activation parameters were determined. tandfonline.com The negative entropy of activation found in such studies suggests an associative mechanism, where multiple molecules come together in the transition state. tandfonline.com

The table below shows activation parameters for a representative Mannich reaction, providing insight into the thermodynamic barriers of this class of reactions.

Table 2: Activation Parameters for a Representative Mannich Reaction

Parameter Value (Catalyst: Sodium Acetate) Value (Catalyst: Saccharose) Reference
Activation Energy (Ea) 26.55 kJ/mol 23.95 kJ/mol tandfonline.com
Enthalpy of Activation (ΔH‡) 23.98 kJ/mol 21.38 kJ/mol tandfonline.com
Entropy of Activation (ΔS‡) -239.11 J/mol·K -246.33 J/mol·K tandfonline.com

This table is interactive. Users can sort the data by clicking on the column headers.

Applications in Medicinal Chemistry and Chemical Biology

Scaffold in Drug Discovery and Development

The piperidine (B6355638) ring is a common feature in many pharmaceuticals and naturally occurring alkaloids due to its ability to interact with biological targets. pjps.pk The 1-Methylpiperidin-3-one structure, in particular, serves as a versatile starting material for creating new pharmacologically active compounds.

The chemical structure of this compound, with its ketone group and tertiary amine, provides reactive sites for various chemical modifications. This allows for the systematic design and synthesis of derivatives with a wide array of potential biological activities. For instance, it is a precursor in the synthesis of compounds targeting the central nervous system, including those with potential as analgesics, antipsychotics, and antidepressants. pjps.pksmolecule.com

One common synthetic route involves the Knoevenagel condensation of this compound with other molecules to create more complex structures. researchgate.net For example, a three-component reaction involving isatin, an activated methylene (B1212753) compound, and (E)-3-arylidene-1-methyl piperidine-4-one (derived from 1-methylpiperidin-4-one, a close structural relative) has been used to synthesize spiro[indoline-3,4´-pyran]-2-one derivatives which have shown anti-tumor activity. researchgate.net

Furthermore, the ketone group can be reduced to a hydroxyl group, creating 1-methylpiperidin-3-ol, which can then be used in further reactions. This alcohol can be a precursor for synthesizing ligands for nicotinic acetylcholine (B1216132) receptors and inhibitors of cyclin-dependent kinase 5. The nitrogen atom in the piperidine ring can also undergo reactions like N-alkylation to form quaternary ammonium (B1175870) salts, which have been explored for developing antipsychotics. vulcanchem.com

Derivatives of this compound have been investigated for a variety of therapeutic areas:

Anticancer Agents: Piperidinone derivatives have shown potential activity against several types of cancer, including lung, breast, ovarian, and cervical cancer. mdpi.com

Alzheimer's Disease: The piperidine scaffold is a key component in drugs developed for Alzheimer's disease, such as Donepezil. mdpi.com

Antidepressants: Indole (B1671886) derivatives containing the 1-methylpiperidine (B42303) moiety have been investigated for their potential antidepressant effects by modulating serotonin (B10506) and norepinephrine (B1679862) pathways.

Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 1-methylpiperidine have been synthesized to act as inhibitors of GlyT1, which is a target for treating neuropsychiatric disorders like schizophrenia. nih.gov

Table 1: Examples of Pharmacologically Active Derivatives Synthesized from this compound or its Analogs

Derivative Class Therapeutic Target/Application Synthesis Strategy
Spiro[indoline-3,4´-pyran]-2-ones Anticancer Knoevenagel condensation
Phenylcarbamate derivatives Nicotinic acetylcholine receptor ligands Derivatization of 1-methylpiperidin-3-ol
Pyridine (B92270) derivatives Cyclin-dependent kinase 5 inhibitors Derivatization of 1-methylpiperidin-3-ol
Quaternary ammonium salts Antipsychotics N-alkylation
GlyT1 Inhibitors Neuropsychiatric disorders Multi-step synthesis involving reductive amination

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.

For example, in a series of potent 5-HT1F receptor agonists developed for migraine treatment, the N-methyl-4-piperidinyl moiety (structurally related to this compound) was found to be important for activity. sci-hub.se SAR studies revealed that increasing the chain length or branching of the alkyl substituent on the piperidine nitrogen decreased the affinity for the 5-HT1F receptor. sci-hub.se

In the development of inhibitors for the EML4–ALK fusion protein, a target in non-small cell lung cancer, SAR studies of 1,3,5-triazine (B166579) derivatives incorporating a 1-methylpiperidin-4-yl moiety (an isomer of the 3-substituted piperidine) were conducted. nii.ac.jp These studies helped in optimizing the substituents on the triazine core to achieve potent inhibitory activity. nii.ac.jp

Similarly, in the design of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, SAR studies of piperidine derivatives were performed to improve potency and drug-like properties. nih.gov Modifications were made to different parts of the lead compound, including the piperidine ring, to understand the impact on inhibitory activity. nih.gov

Key findings from SAR studies of this compound derivatives include:

The nature and size of the substituent on the piperidine nitrogen can significantly affect receptor binding affinity and selectivity. sci-hub.se

Modifications to the groups attached to the piperidine ring can enhance or diminish biological activity.

The stereochemistry of the piperidine ring and its substituents is often critical for biological activity.

Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. These studies often involve investigating how the compounds interact with their biological targets at a molecular level.

For instance, the mechanism of action for some derivatives involves the inhibition of specific enzymes. smolecule.com Piperidin-3-one derivatives have been explored as enzyme inhibitors, where they bind to the active site of an enzyme and block its function. smolecule.com The ketone group in this compound can be a key feature for such interactions.

In other cases, the mechanism involves binding to specific receptors. Derivatives of this compound can act as ligands for various receptors, including neurotransmitter receptors in the central nervous system. For example, indole derivatives containing a 1-methylpiperidine moiety may exert their antidepressant effects by acting as agonists or antagonists at serotonin and norepinephrine receptors.

Mechanistic studies of an oxadiazole-containing antibiotic with a dimethylpiperidine moiety revealed that the compound inhibits the biosynthesis of lipoteichoic acid in S. aureus by binding to the enzyme PgcA and downregulating PgsA. nih.gov This highlights how piperidine-containing compounds can interfere with essential bacterial pathways.

Applications in Biosensing and Molecular Recognition

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to biosensing. While direct applications of this compound in biosensing are not extensively documented, the underlying principles of its derivatives' interactions with biological targets are relevant. The specific binding of pharmacologically active derivatives to receptors or enzymes is a form of molecular recognition. mdpi.com

The development of molecularly imprinted polymers (MIPs) offers a synthetic approach to creating materials with specific recognition sites for a target molecule. mdpi.com In principle, a molecule like this compound or its derivatives could be used as a template to create MIPs for use in biosensors or separation technologies. These synthetic receptors mimic the binding sites of natural biological receptors. mdpi.com

Applications in Material Science

This compound and its derivatives also have potential applications in material science. The piperidine ring can be incorporated into polymer structures to create new materials with specific properties. smolecule.com For example, piperidine-containing compounds can be used in the development of polymers and other materials. smolecule.comevitachem.com The reactivity of the ketone and amine functionalities allows for the integration of this scaffold into larger polymeric chains.

Environmental and Toxicological Considerations in Research

Metabolic Fate and Biotransformation Pathways

The metabolic fate of 1-Methylpiperidin-3-one has not been extensively documented in publicly available literature. However, predictions regarding its biotransformation can be made based on the known metabolic pathways of structurally related N-methylated heterocyclic compounds and piperidine (B6355638) derivatives. The primary enzymatic systems involved in the metabolism of such xenobiotics are cytochrome P450 (P450) oxidases and flavin-containing monooxygenases (FMOs).

Key potential metabolic pathways for this compound include:

N-Demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic route for N-methylated compounds, which would yield piperidin-3-one. This reaction is typically catalyzed by P450 enzymes.

Ring Hydroxylation: P450 enzymes can introduce hydroxyl groups at various positions on the piperidine ring, leading to the formation of more polar, water-soluble metabolites that are more easily excreted.

Ketone Reduction: The ketone group at the C-3 position is susceptible to reduction by carbonyl reductases, which would result in the formation of the corresponding secondary alcohol, 1-methylpiperidin-3-ol.

N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. Studies on the biological N-oxidation of piperidine in rat liver microsomal preparations have identified N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide as metabolites, suggesting a similar pathway could be possible for N-methylated derivatives. nih.gov

The metabolism of heterocyclic aromatic amines often involves an initial bioactivation step by P450 enzymes, which oxidize the exocyclic amine group to produce genotoxic metabolites. nih.gov While this compound is a saturated heterocycle, the principles of enzymatic modification by P450 and other enzymes remain relevant.

Environmental Degradation Studies

The environmental persistence and degradation of this compound are critical factors in assessing its environmental impact should it be released from a research facility. Studies on analogous compounds provide a framework for understanding its likely behavior in various environmental compartments.

The susceptibility of the piperidine ring to microbial degradation has been established. Research has shown that microbial consortia from various environmental sites can degrade piperidine under anaerobic denitrifying conditions. nih.gov In these studies, piperidine was utilized as a source of carbon, nitrogen, and energy, with nitrate (B79036) being reduced to nitrogen gas. nih.gov This suggests that this compound may also be susceptible to biodegradation by specific microbial communities, particularly in anoxic environments where suitable electron acceptors are present.

In the atmosphere, the primary degradation pathway for organic compounds like piperidine derivatives is through photo-oxidation initiated by hydroxyl (OH) radicals. nih.govacs.orgresearchgate.net A study on the OH-initiated degradation of piperidine found that the reaction proceeds via hydrogen abstraction from both the C-H and N-H bonds. nih.govacs.orgresearchgate.net

Theoretical calculations for piperidine suggest the following approximate branching ratios for the initial H-abstraction:

~50% from the C-2 position

~35% from the N-1 position

~13% from the C-3 position

~2% from the C-4 position nih.govacs.orgresearchgate.net

For this compound, H-abstraction would be expected to occur at the C-H bonds of the ring and the N-methyl group. Abstraction from the ring could lead to the formation of various oxidized products and potentially ring-opening. nih.govacs.org This atmospheric reaction is a key process in determining the compound's atmospheric lifetime.

The chemical stability of this compound in environmental matrices like soil and water has not been specifically detailed. However, the stability of related structures can be influenced by factors such as pH. For instance, studies on some N-methylated N-sulfonylhydrazones have shown that the N-methyl group can confer greater stability against hydrolysis under acidic conditions (pH 2.0) compared to their non-methylated counterparts. acs.orgnih.gov This suggests that the N-methyl group in this compound may provide some protection against acid-catalyzed degradation pathways. The ketone functional group, however, could be subject to other chemical transformations depending on the specific conditions of the environmental matrix.

Ecotoxicological Impact Assessments

Assessing the ecotoxicological impact is crucial for understanding the potential harm to aquatic and terrestrial organisms. While no specific ecotoxicity data exists for this compound, data for the closely related compound N-methylpiperidine is available and serves as a relevant surrogate for estimating potential environmental hazards.

Ecotoxicity Data for N-Methylpiperidine
OrganismTest TypeEndpointValue (mg/L)Exposure Duration
Zebrafish (Danio rerio)Acute ToxicityLC5046.4 - 10096 hours
Water Flea (Daphnia magna)Acute ToxicityEC50>10048 hours
Water Flea (Daphnia magna)Long-term ToxicityNOEC2.221 days

Data derived from N-Methylpiperidine Safety Data Sheet. jubilantingrevia.com

Additionally, data for the parent compound, piperidine, shows toxicity to aquatic life.

Ecotoxicity Data for Piperidine
OrganismTest TypeEndpointValue (mg/L)Exposure Duration
Golden orfe (Leuciscus idus)Acute ToxicityLC5068.1296 hours
Water Flea (Daphnia magna)Acute ToxicityEC501948 hours
Green algae (Desmodesmus subspicatus)Acute ToxicityErC5010672 hours

Data derived from Piperidine Safety Data Sheet. sigmaaldrich.com

Based on this surrogate data, this compound should be considered potentially harmful to aquatic organisms, and appropriate measures must be taken to prevent its release into the environment from research laboratories. jubilantingrevia.comfishersci.ie

Waste Management and Disposal Strategies in Research Contexts

Proper management and disposal of this compound waste are essential for ensuring laboratory safety and environmental protection. As a liquid organic chemical, it must be handled as hazardous waste. dartmouth.edu

General Waste Management Principles:

Collection: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in designated hazardous waste containers. dartmouth.edu

Container Requirements: Waste containers must be sturdy, leak-proof, chemically compatible with the compound, and kept tightly sealed except when adding waste. dartmouth.edu

Labeling: Containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with its approximate concentration and other components of the waste mixture. dartmouth.edu

Segregation: Waste containing this compound should not be mixed with incompatible chemicals. It should be segregated, for example, separating organic solvent waste from aqueous waste. dartmouth.edu It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. coleparmer.com

Storage: Waste should be stored in a well-ventilated area, away from sources of ignition, and within secondary containment to control potential spills. dartmouth.edu

Disposal Procedures:

Sink Disposal: Disposal of this compound down the drain is strictly prohibited. dartmouth.edu

Evaporation: Evaporation in a fume hood is not an acceptable method of disposal for bulk quantities. dartmouth.edu

Professional Disposal: All hazardous waste containing this compound must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. dartmouth.edu

Empty Containers: Empty containers that held this compound must be managed as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste. dartmouth.edu

Adherence to these strategies minimizes the risk of accidental exposure and environmental contamination within a research setting.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Methylpiperidin-3-one in academic laboratories?

  • Methodology : Synthesis typically involves N-methylation of piperidin-3-one precursors using methylating agents (e.g., methyl iodide) under inert conditions. Characterization should include ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and GC-MS/HPLC for purity assessment. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical. Ensure experimental protocols align with reproducibility standards, as detailed in journal guidelines for synthetic chemistry .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodology : Cross-validate data using complementary techniques:

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational or solvation effects.
  • Use X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or tautomerism .
  • Replicate measurements under standardized conditions (solvent, temperature) to minimize experimental variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow Safety Data Sheet (SDS) guidelines:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers away from strong acids/bases and oxidizing agents to prevent hazardous reactions .
  • Emergency procedures: Immediate washing with soap/water for skin exposure and fresh air for inhalation .

Advanced Research Questions

Q. How can computational methods elucidate the conformational dynamics of this compound’s piperidine ring?

  • Methodology :

  • Apply Cremer-Pople puckering parameters to quantify ring non-planarity using crystallographic or DFT-optimized coordinates .
  • Perform molecular dynamics (MD) simulations in explicit solvents to study ring flexibility and solvent effects on conformation.
  • Compare energy barriers for ring inversion using potential energy surface (PES) scans at the B3LYP/6-311+G(d,p) level .

Q. What strategies resolve contradictions between theoretical and experimental data in mechanistic studies of this compound reactivity?

  • Methodology :

  • Conduct isotopic labeling experiments (e.g., deuterium) to trace reaction pathways.
  • Use multivariate statistical analysis (e.g., PCA) to identify outliers in datasets.
  • Validate computational models (e.g., transition state theory ) against kinetic data (e.g., Arrhenius plots) .

Q. How can SHELXL refine the crystal structure of this compound derivatives with high torsional disorder?

  • Methodology :

  • Use TWIN/BASF commands in SHELXL to model twinning or disorder.
  • Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning in polar bonds.
  • Validate refinement with R1/wR2 convergence criteria and residual density maps .

Q. What experimental design principles ensure robust pharmacological evaluation of this compound analogs?

  • Methodology :

  • Employ dose-response assays (e.g., IC₅₀/EC₅₀ determination) with positive/negative controls.
  • Use mixed-methods approaches (e.g., combining enzymatic assays with molecular docking) to correlate bioactivity with structural features.
  • Ensure statistical rigor via ANOVA or non-parametric tests for small sample sizes .

Methodological Considerations

  • Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) as per analytical chemistry guidelines .
  • Structural Validation : Combine spectroscopic and crystallographic data to address stereochemical ambiguities .
  • Ethical Compliance : Adhere to institutional review protocols for pharmacological or toxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.